molecular formula C29H28N2O7S B11637058 ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11637058
M. Wt: 548.6 g/mol
InChI Key: VSYAXMXSLVWMMD-ZNTNEXAZSA-N
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Description

ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole and thiazole rings, followed by the introduction of various substituents through reactions such as alkylation, acylation, and esterification. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE shares similarities with other compounds that have pyrrole, thiazole, and benzoate groups.
  • **ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the resulting chemical properties.

Uniqueness

The uniqueness of ETHYL 2-[3-HYDROXY-5-(4-METHOXYPHENYL)-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-2-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its ability to undergo a wide range of chemical reactions and its potential applications in various fields. The specific arrangement of functional groups allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C29H28N2O7S

Molecular Weight

548.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O7S/c1-6-14-38-20-12-13-21(16(3)15-20)24(32)22-23(18-8-10-19(36-5)11-9-18)31(27(34)25(22)33)29-30-17(4)26(39-29)28(35)37-7-2/h6,8-13,15,23,32H,1,7,14H2,2-5H3/b24-22+

InChI Key

VSYAXMXSLVWMMD-ZNTNEXAZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=C(C=C(C=C3)OCC=C)C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=C(C=C(C=C3)OCC=C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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